Arginyl-Histidine-NH2: A Technical Guide to Structure, Properties, and Synthesis
Arginyl-Histidine-NH2: A Technical Guide to Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Arginyl-Histidine-NH2 (Arg-His-NH2) is a fascinating molecule for researchers in the fields of biochemistry, pharmacology, and drug development. Comprising the basic amino acids arginine and histidine with a C-terminal amide, this peptide possesses unique physicochemical properties that make it a candidate for various biological applications. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of Arginyl-Histidine-NH2, with a focus on quantitative data, detailed experimental protocols, and visualization of key concepts.
Structure and Physicochemical Properties
The structure of Arginyl-Histidine-NH2 consists of an L-arginine residue linked to an L-histidine residue via a peptide bond, with the C-terminus of histidine being an amide. This amidation at the C-terminus removes the negative charge of the carboxyl group, significantly influencing the overall charge and isoelectric point of the molecule.
Chemical Structure
The chemical structure of Arginyl-Histidine-NH2 is as follows:
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IUPAC Name: (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanamide
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Molecular Formula: C12H22N8O2
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Molecular Weight: 310.36 g/mol
Physicochemical Properties
The physicochemical properties of Arginyl-Histidine-NH2 are summarized in the table below. It is important to note that while some properties are available for the non-amidated dipeptide (Arg-His), specific experimental data for the amidated form is limited. Therefore, some values are estimated based on the properties of the constituent amino acids and the effect of C-terminal amidation.
| Property | Value (Arginyl-Histidine) | Estimated Value (Arginyl-Histidine-NH2) | Reference |
| Molecular Weight | 311.34 g/mol | 310.36 g/mol | [1] |
| Isoelectric Point (pI) | ~10.0 | > 10.5 | Estimated |
| pKa (α-amino group) | ~9.04 | ~9.0 | [2] |
| pKa (Arginine side chain) | ~12.48 | ~12.5 | [2] |
| pKa (Histidine side chain) | ~6.00 | ~6.0 | [2] |
| Solubility in Water | High | High | [2][3] |
| LogP (calculated) | -4.7 | More positive than -4.7 | [1] |
Note on Estimated Values: The isoelectric point (pI) of Arginyl-Histidine-NH2 is estimated to be higher than that of the free acid form because the removal of the negatively charged carboxyl group results in a more basic molecule. The LogP value is also expected to be slightly more positive (less negative) due to the removal of a charged group.
Biological Properties and Potential Applications
Peptides containing arginine and histidine residues are known to possess a range of biological activities. The positively charged side chains of both amino acids at physiological pH play a crucial role in their interactions with biological membranes and macromolecules.
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Cell Penetration: Arginine-rich peptides are well-known for their ability to translocate across cell membranes, acting as cell-penetrating peptides (CPPs). The guanidinium (B1211019) group of arginine is key to this activity.
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Endosomal Escape: The imidazole (B134444) ring of histidine has a pKa near physiological pH, allowing it to act as a "proton sponge".[4] In the acidic environment of the endosome, the imidazole group becomes protonated, leading to an influx of protons and counter-ions, which can cause osmotic swelling and rupture of the endosome, facilitating the release of cargo into the cytoplasm.[5]
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Enzyme Modulation: Peptides containing arginine and histidine can act as modulators of enzyme activity. For example, arginine is a substrate for arginase, and peptides containing this residue could potentially influence arginase-dependent signaling pathways.[6][7]
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Antimicrobial Activity: The cationic nature of these peptides can lead to interactions with negatively charged bacterial membranes, suggesting potential antimicrobial applications.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Arginyl-Histidine-NH2
Solid-phase peptide synthesis is the most common method for preparing peptides like Arginyl-Histidine-NH2. The following is a general protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
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Rink Amide resin
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Fmoc-His(Trt)-OH
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Fmoc-Arg(Pbf)-OH
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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N,N'-Diisopropylcarbodiimide (DIC)
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Oxyma Pure
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Water (H2O)
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Diethyl ether
Protocol:
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Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
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Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
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First Amino Acid Coupling (Histidine):
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Dissolve Fmoc-His(Trt)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
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Add the coupling solution to the resin and shake for 2 hours.
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Wash the resin with DMF and DCM.
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Fmoc Deprotection: Repeat step 2.
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Second Amino Acid Coupling (Arginine):
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Dissolve Fmoc-Arg(Pbf)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
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Add the coupling solution to the resin and shake for 2 hours.
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Wash the resin with DMF and DCM.
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Final Fmoc Deprotection: Repeat step 2.
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Cleavage and Deprotection:
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Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).
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Add the cleavage cocktail to the resin and shake for 2-3 hours.
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Filter the resin and collect the filtrate.
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Precipitation and Purification:
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Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
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Centrifuge to pellet the peptide and decant the ether.
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Wash the peptide pellet with cold ether.
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Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Arginyl-Histidine-NH2.
Signaling Pathways
While specific signaling pathways directly modulated by the dipeptide Arginyl-Histidine-NH2 are not well-documented, the constituent amino acids are known to be involved in several important cellular signaling cascades.
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Arginine Metabolism and Signaling: Arginine is a substrate for nitric oxide synthase (NOS) and arginase. The nitric oxide (NO) produced by NOS is a critical signaling molecule in the cardiovascular and nervous systems. Arginase competes with NOS for arginine and is involved in pathways related to cell proliferation and wound healing.[6]
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Histidine and Inflammatory Signaling: Histidine can influence inflammatory responses. Both arginine and histidine have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[5]
Caption: Potential signaling pathways influenced by the constituent amino acids of Arg-His-NH2.
Conclusion
Arginyl-Histidine-NH2 is a dipeptide with significant potential for biological and pharmaceutical research. Its cationic nature, conferred by the arginine and histidine side chains, and the presence of a C-terminal amide, suggest a range of interesting properties, including cell penetration and endosomal escape capabilities. The well-established methods of solid-phase peptide synthesis allow for its efficient and high-purity production. Further investigation into the specific biological activities and mechanisms of action of this dipeptide is warranted to fully explore its therapeutic and research potential.
References
- 1. Peptide Calculator & Amino Acid Calculator | Biosynth [biosynth.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing [frontiersin.org]
- 7. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
